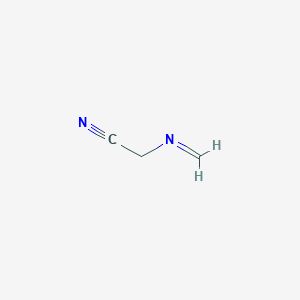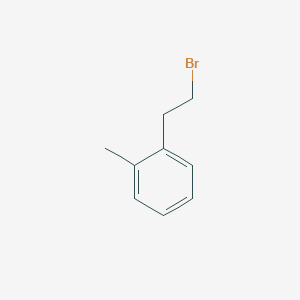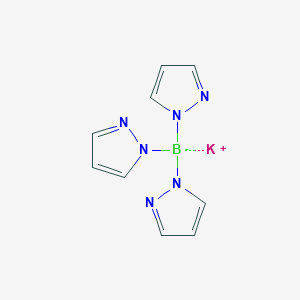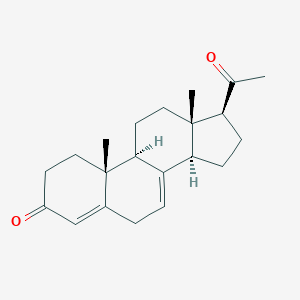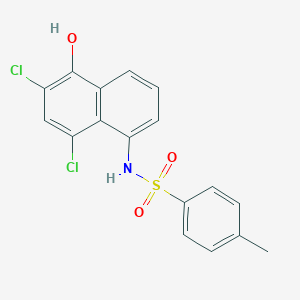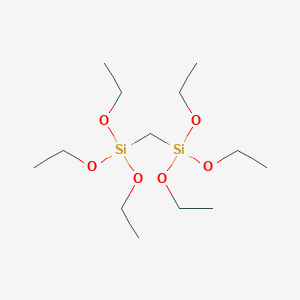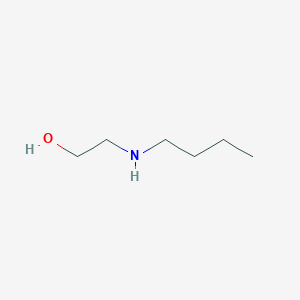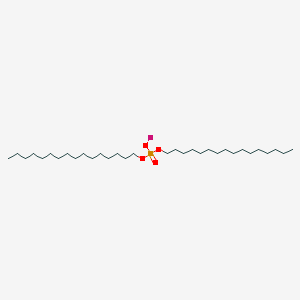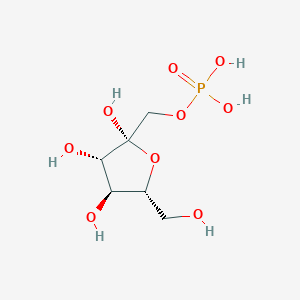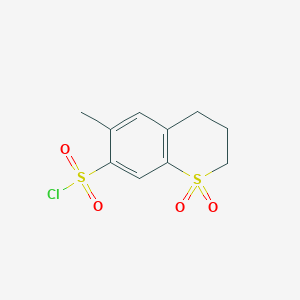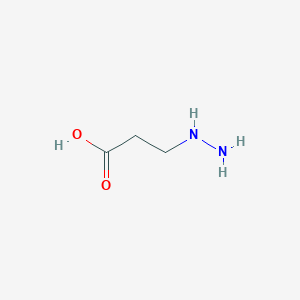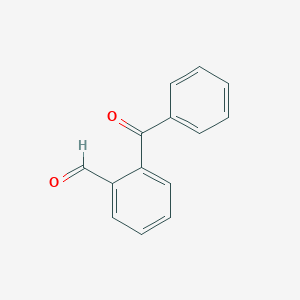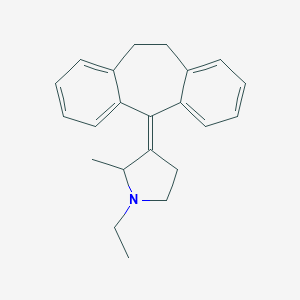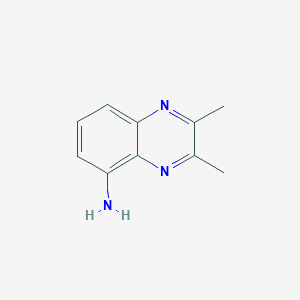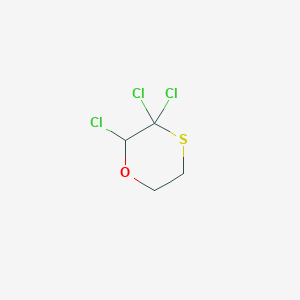
2,3,3-Trichloro-1,4-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloro-1,4-oxathiane (TCOT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound contains a sulfur atom and three chlorine atoms attached to a six-membered ring. The synthesis of TCOT is challenging due to the presence of multiple chlorines and sulfur atoms. However, the development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trichloro-1,4-oxathiane involves the formation of a reactive intermediate, which enables the conversion of alcohols into chlorides. The reaction proceeds through the formation of a cyclic intermediate, which is highly reactive and can undergo further reactions with other functional groups.
Efectos Bioquímicos Y Fisiológicos
2,3,3-Trichloro-1,4-oxathiane has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it is important to note that 2,3,3-Trichloro-1,4-oxathiane is a highly reactive compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2,3,3-Trichloro-1,4-oxathiane is its ability to selectively convert alcohols into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature and the potential for the formation of undesired byproducts.
Direcciones Futuras
The use of 2,3,3-Trichloro-1,4-oxathiane is still in its early stages, and there are several future directions that can be explored. Some of the potential future directions include the development of more efficient synthesis methods, the exploration of new applications of 2,3,3-Trichloro-1,4-oxathiane in scientific research, and the optimization of the reaction conditions to improve the yield of desired products.
Conclusion
In conclusion, 2,3,3-Trichloro-1,4-oxathiane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. The development of efficient synthesis methods has enabled the exploration of its biochemical and physiological effects and its potential applications in scientific research. 2,3,3-Trichloro-1,4-oxathiane has been shown to be a powerful chlorinating agent and has significant potential in the synthesis of pharmaceuticals and other organic compounds. However, the use of 2,3,3-Trichloro-1,4-oxathiane is limited due to its highly reactive nature, and further research is needed to explore its potential applications and optimize its reaction conditions.
Métodos De Síntesis
The synthesis of 2,3,3-Trichloro-1,4-oxathiane involves the reaction of 1,3-dichloro-2-propanol with sulfur. The resulting product is then treated with hydrogen chloride to form 2,3,3-Trichloro-1,4-oxathiane. This method has been optimized to improve the yield of 2,3,3-Trichloro-1,4-oxathiane and reduce the formation of undesired byproducts.
Aplicaciones Científicas De Investigación
2,3,3-Trichloro-1,4-oxathiane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3,3-Trichloro-1,4-oxathiane is its use as a reagent in organic synthesis. 2,3,3-Trichloro-1,4-oxathiane can be used as a powerful chlorinating agent, which enables the conversion of alcohols and other functional groups into chlorides. This reaction is critical in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
15924-19-3 |
|---|---|
Nombre del producto |
2,3,3-Trichloro-1,4-oxathiane |
Fórmula molecular |
C4H5Cl3OS |
Peso molecular |
207.5 g/mol |
Nombre IUPAC |
2,3,3-trichloro-1,4-oxathiane |
InChI |
InChI=1S/C4H5Cl3OS/c5-3-4(6,7)9-2-1-8-3/h3H,1-2H2 |
Clave InChI |
NALOZEXIRUMXDZ-UHFFFAOYSA-N |
SMILES |
C1CSC(C(O1)Cl)(Cl)Cl |
SMILES canónico |
C1CSC(C(O1)Cl)(Cl)Cl |
Sinónimos |
2,3,3-Trichloro-1,4-oxathiane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



